3-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The oxadiazole-containing intermediate is then coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
3-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and benzamide core can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide: shares similarities with other benzamide derivatives and oxadiazole-containing compounds.
N-(2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
3-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide: Contains an acetamide group instead of a benzamide, which may alter its chemical reactivity and biological activity.
Uniqueness
The presence of the methoxy group in this compound distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. The combination of the oxadiazole ring and benzamide core provides a unique scaffold for interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H17N3O3/c1-11-9-13(17-19-12(2)24-21-17)7-8-16(11)20-18(22)14-5-4-6-15(10-14)23-3/h4-10H,1-3H3,(H,20,22) |
InChI Key |
FTTKDPXMNHVWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.